SID 3712249

描述

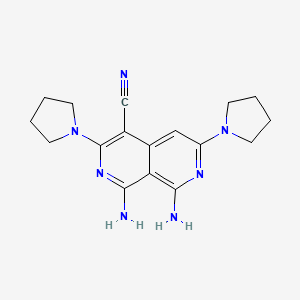

Structure

3D Structure

属性

IUPAC Name |

1,8-diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7/c18-10-12-11-9-13(23-5-1-2-6-23)21-15(19)14(11)16(20)22-17(12)24-7-3-4-8-24/h9H,1-8H2,(H2,19,21)(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWVPYMSHHEYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C3C(=C2)C(=C(N=C3N)N4CCCC4)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activities of Schisandrin C (SID 3712249)

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Schisandrin C (Sch C), a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is a bioactive compound with a wide spectrum of pharmacological activities.[1][2] This document provides a comprehensive technical overview of the biological effects of Schisandrin C, focusing on its anticancer, anti-inflammatory, antioxidant, hepatoprotective, and metabolic regulatory properties. It summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways modulated by this compound. The information presented is collated from a range of in vitro and in vivo studies to serve as a foundational guide for further research and development.

Quantitative Biological Data

The biological effects of Schisandrin C have been quantified across various experimental models. The following tables summarize its cytotoxic activity against cancer cell lines, its mechanistic effects in vitro, and its efficacy in vivo.

Table 1.1: In Vitro Cytotoxicity of Schisandrin C

| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (h) | Assay | Reference |

|---|---|---|---|---|---|

| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | MTT | [3][4] |

| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | MTT | [4] |

| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | MTT | [4] |

| U937 | Human Leukemia | Not specified (growth inhibition) | 72 | Not specified |[1] |

Table 1.2: Summary of In Vitro Mechanistic Data

| Cell Line / System | Concentration(s) | Observed Effect | Duration | Reference |

|---|---|---|---|---|

| U937 Cells | 25-100 μM | Induces apoptosis; activates caspase-3 and -9; down-regulates Bcl-2. | 48 hours | [1] |

| U937 Cells | 25-100 μM | Induces G1 arrest; down-regulates cyclin D1/E and Cdk4. | 72 hours | [1] |

| Bel-7402 Cells | 100 μM | Induces apoptosis in 40.61 ± 1.43% of cells. | 24 hours | [3][4] |

| HUVECs (ox-LDL induced) | < 25 μM | Promotes autophagy; increases Beclin1, ATG5, LC3 II/LC3 I; down-regulates p62. | Not specified | [5] |

| L02 Cells (APAP primed) | 10, 20, 40 μM | Inhibits acetaminophen-induced oxidative stress; reduces LDH and MDA release. | 6h pre-treatment | [6] |

| 3T3-L1 Adipocytes | Not specified | Inhibits triglyceride accumulation; increases AMPK phosphorylation. | Not specified | [7] |

| C2C12 Skeletal Muscle | Not specified | Inhibits inflammatory molecules (TNF-α, IL-1β); reduces ROS; inhibits MAPK pathway. | Not specified | [8][9] |

| RAW 264.7 Macrophages | Not specified | Inhibits NO and PGE2 production; inhibits COX-2 and iNOS expression. | Not specified |[10] |

Table 1.3: Summary of In Vivo Efficacy Data

| Animal Model | Dosage | Route | Key Findings | Duration | Reference |

|---|---|---|---|---|---|

| Aβ1-42-induced Amnesic Mice | 15-150 μg/kg | i.c.v. | Reduces memory deficits; neuroprotective effects; increases SOD and GSHPx. | 5 days | [1] |

| Chronic Stress + HFD Mice | 2.5, 5 mg/kg | Not specified | Reduces TG, LDL-c; increases HDL-c; reduces NLRP3, IL-1β, IL-18. | 12 weeks | [11] |

| Gentamicin-induced Zebrafish | Not specified | Not specified | Exhibits significant anti-fibrotic activity. | Not specified |[12] |

Signaling Pathways Modulated by Schisandrin C

Schisandrin C exerts its diverse biological effects by modulating a network of intracellular signaling pathways. The following diagrams illustrate its key molecular interactions.

Cell Proliferation, Autophagy, and Apoptosis

Schisandrin C has been shown to interfere with pathways that control cell survival and proliferation, making it a compound of interest in oncology and cardiovascular disease.

In the context of atherosclerosis, Schisandrin C promotes autophagy in vascular endothelial cells by inhibiting the PI3K/AKT/mTOR pathway.[5][13] mTOR is a negative regulator of autophagy; its inhibition by Schisandrin C leads to the upregulation of autophagy-related proteins like Beclin1 and LC3, helping to clear lipid deposits.[5]

Caption: Schisandrin C promotes autophagy by inhibiting the PI3K/AKT/mTOR pathway.

In cancer cells, Schisandrin C induces apoptosis through the intrinsic pathway. It down-regulates anti-apoptotic proteins like Bcl-2 and activates executioner caspases, leading to programmed cell death.[1]

Caption: Schisandrin C induces apoptosis via caspase activation and Bcl-2 inhibition.

Anti-inflammatory and Antioxidant Pathways

A significant part of Schisandrin C's activity lies in its ability to suppress inflammation and oxidative stress. It achieves this by inhibiting the NF-κB and MAPK pathways and modulating the Nrf-2 antioxidant response.[8][9][14]

Caption: Schisandrin C inhibits NF-κB and MAPK pro-inflammatory signaling pathways.

Anti-Fibrotic Pathway

In models of hepatic and renal fibrosis, Schisandrin C demonstrates protective effects by inhibiting the TGF-β/Smad pathway, which is a central driver of fibrosis and extracellular matrix (ECM) deposition.[6][12]

Caption: Schisandrin C counteracts fibrosis by inhibiting the TGF-β/Smad pathway.

Antiviral Pathway

Schisandrin C has been found to enhance the innate immune response to viral infections by potentiating the cGAS-STING pathway. This leads to increased production of type I interferons (IFN-β), which are critical for antiviral defense.[15]

Caption: Schisandrin C enhances antiviral immunity via the cGAS-STING pathway.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for evaluating the biological activities of Schisandrin C.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is widely used to assess the cytotoxic effects of Schisandrin C on cancer cells.[3]

-

Cell Seeding: Cells (e.g., Bel-7402, Bcap37, KB-3-1) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.[3]

-

Attachment: Cells are allowed to attach for 24 hours before treatment.

-

Treatment: Cells are treated with various concentrations of Schisandrin C (typically ranging from 12.5 to 200 μM) or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 48 hours).[3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution is added to each well, and plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Quantification: The formazan product is solubilized, and the absorbance is measured using a microplate reader at 550 nm.[3] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection

Apoptosis induction is a key anticancer mechanism of Schisandrin C. It is commonly evaluated by flow cytometry and fluorescence microscopy.

-

Flow Cytometry (Sub-G1 Analysis):

-

Treatment: Bel-7402 cells are treated with Schisandrin C (e.g., 100 μM) for 24 hours.[3][4]

-

Staining: Cells are harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells, which have fragmented DNA, appear as a "sub-G1" peak with DNA content less than that of G1 cells.[3][4] Ten thousand cells per sample are typically analyzed.[4]

-

-

Hoechst 33258 Staining:

-

Treatment: Cells are treated with Schisandrin C (e.g., 75 μM) for 24 hours.[3]

-

Staining: Cells are stained with Hoechst 33258, a fluorescent dye that binds to DNA.

-

Visualization: Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by characteristic changes such as chromatin condensation and nuclear fragmentation.[3]

-

Oxidative Stress Measurement in Hepatocytes

Schisandrin C's protective effect against drug-induced liver injury is assessed by measuring markers of oxidative stress.[6]

-

Cell Model: L02 human hepatocytes are primed with an insulting agent like acetaminophen (APAP, e.g., 20 mM) for 12 hours. Cells are pre-treated with Schisandrin C (10-40 μM) for 6 hours.[6]

-

Lactate Dehydrogenase (LDH) Assay: LDH released from damaged cells into the culture medium is quantified using a commercial LDH assay kit as a measure of cytotoxicity.[6]

-

Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is measured in cell lysates.[6]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are detected using probes like MitoSOX and analyzed by flow cytometry.[6]

In Vivo Model of Chronic Stress-Induced Dyslipidemia

This model is used to evaluate the metabolic regulatory effects of Schisandrin C.[11]

-

Model Induction: Mice are subjected to a combination of a high-fat diet (HFD) and chronic unpredictable stress for 12 weeks to induce a dyslipidemic and depressive-like phenotype.[11]

-

Treatment: Schisandrin C (e.g., 2.5 and 5 mg/kg) or a positive control (e.g., Simvastatin 20 mg/kg) is administered during the final weeks of the model induction.[11]

-

Endpoint Analysis:

-

Behavioral Tests: Y-maze and forced swim tests are performed to assess cognitive function and depressive-like behavior.[11]

-

Biochemical Analysis: Serum levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and high-density lipoprotein cholesterol (HDL-c) are measured.[11]

-

Tissue Analysis: Livers are harvested for Western blot or immunohistochemical analysis of proteins involved in pyroptosis (NLRP3, IL-1β) and autophagy (LC3, p62).[11]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]

- 7. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Schisandrin C: A Technical Guide for Researchers

Introduction

Schisandrin C is a prominent dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging scientific evidence has illuminated the multifaceted pharmacological properties of Schisandrin C, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the pharmacological activities of Schisandrin C, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Activities and Mechanisms of Action

Schisandrin C exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, hepatoprotective, and neuroprotective effects. These therapeutic potentials are underpinned by its ability to modulate multiple signaling pathways.

Anti-inflammatory and Antioxidant Properties

Schisandrin C has demonstrated potent anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory mediators.[1] The underlying mechanisms for these activities involve the modulation of key signaling pathways:

-

MAPK/Nrf-2/HO-1 Pathway: Schisandrin C can suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn modulates the Nuclear factor erythroid 2-related factor 2 (Nrf-2)/heme oxygenase-1 (HO-1) signaling pathway.[2] This action enhances the cellular antioxidant capacity and reduces oxidative stress.

-

NF-κB Pathway: Schisandrin C can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[3] This inhibition leads to a decrease in the expression of pro-inflammatory cytokines.

Anticancer Activity

Schisandrin C has been shown to possess anticancer properties, primarily through the induction of apoptosis in cancer cells.[4] Studies have indicated its efficacy against various cancer cell lines.

Hepatoprotective Effects

Schisandrin C has been investigated for its protective effects on the liver. It has shown potential in mitigating liver injury induced by toxins such as carbon tetrachloride (CCl4).[5]

Neuroprotective Effects

The neuroprotective potential of Schisandrin C has been explored in the context of neurodegenerative diseases like Alzheimer's. It is believed to exert its effects by counteracting oxidative stress and neurotoxicity.[6]

Antiviral Activity

Recent studies have revealed the antiviral properties of Schisandrin C, particularly against the Hepatitis B virus (HBV). This activity is mediated through the activation of the cGAS-STING signaling pathway, which enhances the innate immune response.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological properties of Schisandrin C.

Table 1: In Vitro Cytotoxicity of Schisandrin C

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 |

| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 |

| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 |

Table 2: Pharmacokinetic Parameters of Schisandrin C in Rats

| Administration Route | Dose | Cmax (µg/mL) | Tmax (min) | AUC (min·ng/mL) |

| Intravenous (i.v.) | 10 mg/kg | - | - | 43.11 |

| Oral (p.o.) | 10 mg/kg | 0.06 ± 0.03 | 22 - 200 | 6.71 ± 4.51 |

| Oral (p.o.) - S. chinensis product | 3 g/kg | 0.08 ± 0.07 | 22 - 200 | 17.58 ± 12.31 |

| Oral (p.o.) - S. chinensis product | 10 g/kg | 0.15 ± 0.09 | 22 - 200 | 28.03 ± 14.29 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of Schisandrin C.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Schisandrin C for the desired duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

Protocol for NF-κB Pathway Analysis:

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, IκBα).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

Animal Models

Carbon Tetrachloride (CCl4)-Induced Liver Injury Model:

-

Administer CCl4 (e.g., intraperitoneally) to induce liver damage in rodents.

-

Treat the animals with Schisandrin C (e.g., orally) before or after CCl4 administration.

-

Collect blood and liver tissue samples for biochemical and histological analysis.[4]

Lipopolysaccharide (LPS)-Induced Inflammation Model:

-

Induce a systemic inflammatory response in mice by intraperitoneal injection of LPS.

-

Administer Schisandrin C prior to the LPS challenge.

-

Measure inflammatory markers in serum and tissues.[8]

Amyloid-β (Aβ)-Induced Alzheimer's Disease Model:

-

Induce neurotoxicity and cognitive deficits in rodents by intracerebroventricular injection of Aβ peptides.

-

Treat the animals with Schisandrin C.

-

Assess cognitive function using behavioral tests (e.g., Morris water maze) and analyze brain tissue for pathological markers.[9]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to Schisandrin C's pharmacological properties.

Caption: Schisandrin C's anti-inflammatory and antioxidant mechanism.

Caption: Schisandrin C's modulation of the PI3K/AKT/mTOR pathway.

Caption: Schisandrin C's enhancement of the cGAS-STING antiviral pathway.

Caption: Experimental workflow for evaluating hepatoprotective effects.

Conclusion

Schisandrin C is a pharmacologically active natural product with a diverse range of therapeutic properties. Its ability to modulate multiple key signaling pathways, including those involved in inflammation, oxidative stress, and antiviral responses, underscores its potential for the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate and harness the pharmacological potential of Schisandrin C. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

- 1. Schisandrin ameliorates cognitive impairment and attenuates Aβ deposition in APP/PS1 transgenic mice: involvement of adjusting neurotransmitters and their metabolite changes in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Schisandrin B protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schizandrin B protects LPS-induced sepsis via TLR4/NF-κB/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]

Schisandrin C: A Deep Dive into its Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by Schisandrin C, presenting key quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development endeavors. Its multifaceted effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties, are rooted in its ability to interact with and modulate a range of intracellular signaling cascades.[1][3]

Core Signaling Pathways Modulated by Schisandrin C

Schisandrin C exerts its biological effects by influencing several key signaling pathways. This section details these pathways, supported by quantitative data and visual diagrams.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and autophagy. Schisandrin C has been shown to interfere with this pathway, particularly in the context of atherosclerosis and cancer.[4][5] In ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs), Schisandrin C promotes autophagy by regulating this pathway.[4][5] Molecular docking studies have indicated that Schisandrin C exhibits a strong binding affinity for key targets like AKT and PI3K.[4][6]

Quantitative Data: Effects of Schisandrin C on the PI3K/Akt/mTOR Pathway

| Cell Line | Treatment | Concentration | Effect | Reference |

| HUVECs | ox-LDL and Schisandrin C | < 25 µM | Interferes with the PI3K/AKT/mTOR autophagy pathway. | [4][6] |

| HUVECs | Schisandrin C | > 25 µM | Exhibits significant toxic effects. | [6] |

Signaling Pathway Diagram: PI3K/Akt/mTOR

Nrf2/Keap1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a primary regulator of cellular defense against oxidative stress. Schisandrin C demonstrates potent antioxidant effects by activating this pathway.[3][7] It targets Keap1, a negative regulator of Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7][8][9] This mechanism has been observed in various cell types, including vascular endothelial cells and human dental pulp cells.[7][10]

Quantitative Data: Effects of Schisandrin C on the Nrf2/Keap1 Pathway

| Cell Line/Model | Treatment | Effect | Reference |

| Ang II-challenged mice | Schisandrin C | Prevents aorta oxidative stress and improves relaxation. | [7] |

| Rat aortic endothelial cells | Schisandrin C | Ameliorates Ang II-induced oxidative stress. | [7] |

| C2C12 skeletal muscle cells | Schisandrin C | Enhances antioxidant activity and reduces reactive oxygen species (ROS). | [9] |

| Human dental pulp cells | Schisandrin C | Increases expression of superoxide dismutase enzymes, HO-1, and PGC-1α. | [10] |

Signaling Pathway Diagram: Nrf2/Keap1

NF-κB and MAPK Inflammatory Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Schisandrin C exhibits significant anti-inflammatory properties by inhibiting these pathways.[3][11] It has been shown to suppress the phosphorylation of MAPK family members (p38, ERK, and JNK) and inhibit the translocation of NF-κB to the nucleus.[8][10][11] This leads to a reduction in the production of pro-inflammatory molecules such as TNF-α, IL-1β, and IL-6.[10][11]

Quantitative Data: Effects of Schisandrin C on Inflammatory Pathways

| Cell Line/Model | Treatment | Effect | Reference |

| CCl4-induced liver fibrosis in mice | Schizandrin C | Reduced phosphorylation of p38 MAPK and ERK. Downregulated mRNA levels of inflammation factors. | [11] |

| LPS-stimulated human dental pulp cells | Schisandrin C | Inhibited inflammatory molecules (IL-1β, TNF-α, etc.), NO production, and ROS formation through the MAPK pathway. | [10] |

| C2C12 skeletal muscle cells | Schisandrin C | Inhibited inflammatory molecules and regulated the translocation of NF-κB. | [9] |

Signaling Pathway Diagram: NF-κB and MAPK

Apoptosis and Cell Cycle Regulation

Schisandrin C has demonstrated pro-apoptotic and cell cycle regulatory effects in cancer cells.[1] In human leukemia U937 cells, it induces apoptosis in a dose-dependent manner by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and activating caspases-3 and -9.[1] It also causes G1 phase arrest by down-regulating cyclins and cyclin-dependent kinases (CDKs).[1]

Quantitative Data: Effects of Schisandrin C on Apoptosis and Cell Cycle

| Cell Line | Treatment Duration | Concentration | Effect | Reference |

| U937 | 48 hours | 25-100 µM | Induces apoptosis in a dose-dependent manner. Down-regulates Bcl-2, Bcl-xL; activates caspase-3 and -9. | [1] |

| U937 | 72 hours | 25-100 µM | Induces G1 arrest. Down-regulates cyclin D1, cyclin E, Cdk4, and E2Fs. | [1] |

| Bel-7402 | 48 hours | IC50 = 81.58 ± 1.06 µM | Cytotoxic effect. | [12][13] |

| Bel-7402 | 24 hours | 100 µM | 40.61 ± 1.43% of cells become hypodiploid (apoptotic). | [12][13] |

| KB-3-1 | 48 hours | IC50 = 108.00 ± 1.13 µM | Cytotoxic effect. | [12][13] |

| Bcap37 | 48 hours | IC50 = 136.97 ± 1.53 µM | Cytotoxic effect. | [12][13] |

Logical Relationship Diagram: Apoptosis Induction

cGAS-STING Pathway

Recent studies have highlighted the role of Schisandrin C in modulating the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA.[14][15] Schisandrin C has been shown to enhance the activation of the cGAS-STING pathway, leading to an increased type I interferon (IFN) response.[14][15] This has significant implications for its anti-tumor and anti-viral activities. In tumor models, this activation leads to enhanced infiltration of T cells and NK cells, suppressing tumor growth.[14]

Quantitative Data: Effects of Schisandrin C on the cGAS-STING Pathway

| Cell Line/Model | Treatment | Concentration | Effect | Reference |

| MC38 cells | Schisandrin C | 15 µM | Minimal toxicity; used for assessing impact on cisplatin-induced cGAS-STING pathway. | [14] |

| 4T1 breast cancer and MC38 colon cancer mouse models | Schisandrin C | Not specified | Significantly inhibited tumor growth. | [14] |

Signaling Pathway Diagram: cGAS-STING

Detailed Experimental Protocols

This section provides an overview of common methodologies used in the cited research to investigate the effects of Schisandrin C.

Cell Culture and Treatments

-

Cell Lines: A variety of cell lines have been utilized, including Human Umbilical Vein Endothelial Cells (HUVECs), human leukemia U937 cells, human hepatocellular carcinoma Bel-7402 cells, human breast cancer Bcap37 cells, human nasopharyngeal carcinoma KB-3-1 cells, C2C12 skeletal muscle cells, and human dental pulp cells.[1][4][9][10][12][13]

-

General Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[13]

-

Schisandrin C Preparation: Schisandrin C is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.[2]

-

Treatment Protocols: Cells are seeded in plates or dishes and allowed to adhere. They are then treated with various concentrations of Schisandrin C for specified durations (e.g., 24, 48, or 72 hours), often in the presence or absence of a stimulus (e.g., ox-LDL, H2O2, LPS, cisplatin).[1][6][9][14]

Cytotoxicity and Cell Viability Assays

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is commonly used to assess cell viability.[13]

-

Cells are seeded in 96-well plates and treated with Schisandrin C.

-

After the incubation period, the medium is replaced with fresh medium containing MTT (e.g., 100 µg/mL).

-

Following a further incubation (e.g., 3 hours), the medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.[16]

-

Western Blotting

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, Nrf2, NF-κB, caspases) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are often quantified using densitometry software.[11]

Flow Cytometry for Apoptosis Analysis

-

Cell Staining: Apoptosis is frequently quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

-

Hypodiploid Peak Analysis: Alternatively, cells can be fixed, stained with a DNA-binding dye like PI, and analyzed for DNA content. The appearance of a sub-G0/G1 peak is indicative of apoptotic cells.[12][13]

Immunofluorescence

-

Cell Preparation: Cells are grown on coverslips or in confocal dishes.

-

Fixation and Permeabilization: After treatment, cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

-

Staining: Cells are incubated with a primary antibody against the protein of interest (e.g., Beclin1, NF-κB p65), followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained with DAPI.

-

Imaging: The stained cells are visualized using a confocal laser scanning microscope.[4][5]

Conclusion

Schisandrin C is a promising natural compound with a complex mechanism of action that involves the modulation of multiple key signaling pathways. Its ability to influence the PI3K/Akt/mTOR, Nrf2/Keap1, NF-κB, MAPK, and cGAS-STING pathways underscores its potential for the development of novel therapeutics for a wide range of diseases, including cancer, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Schisandrin C.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. e-nps.or.kr [e-nps.or.kr]

A Technical Guide to Schisandrin C in Cancer Research: Mechanisms, Data, and Protocols

Executive Summary: Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is emerging as a promising multi-target agent in oncology research. Traditionally used in herbal medicine, its potent anticancer properties are now being elucidated through rigorous scientific investigation. This technical guide provides an in-depth overview of Schisandrin C's core mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of the tumor immune microenvironment via the cGAS-STING pathway. We present collated quantitative data on its efficacy, detailed experimental protocols for its study, and visual diagrams of key signaling pathways to support researchers, scientists, and drug development professionals in this field.

Introduction

Schisandra chinensis, a plant native to Northeast Asia, has a long history in traditional medicine for its wide-ranging therapeutic effects.[1] Its primary bioactive constituents, lignans, are the focus of modern pharmacological research. Among these, Schisandrin C (SC) has garnered significant attention for its anticancer potential.[2] Preclinical studies demonstrate that Schisandrin C exerts cytotoxic and anti-proliferative effects across various cancer cell lines. Its multifaceted mechanism of action, which involves targeting intrinsic cancer cell pathways and enhancing antitumor immunity, positions it as a valuable candidate for further preclinical and clinical development, both as a standalone agent and in combination with existing therapies.[2][3]

Core Anticancer Mechanisms of Action

Schisandrin C combats cancer through several interconnected mechanisms, primarily by inducing programmed cell death and by activating the host's immune system against the tumor.

Induction of Apoptosis and G1 Cell Cycle Arrest

A primary anticancer strategy of Schisandrin C is the direct induction of apoptosis in malignant cells. In human leukemia U937 cells, Schisandrin C triggers the intrinsic apoptotic pathway.[4] This is characterized by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, which leads to mitochondrial instability and the proteolytic activation of initiator caspase-9 and executioner caspase-3.[4][5] Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell.[4][5]

Concurrently, Schisandrin C imposes a halt on cancer cell proliferation by inducing cell cycle arrest at the G1 phase.[4] This arrest is mediated by the significant downregulation of key cell cycle progression proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (Cdk4).[4] This leads to the inhibition of retinoblastoma protein (pRB) phosphorylation. Furthermore, Schisandrin C upregulates the Cdk inhibitor p21(WAF1/CIP1), which reinforces the G1 blockade.[4]

Caption: Schisandrin C induces G1 cell cycle arrest and intrinsic apoptosis.

Modulation of the Tumor Immune Microenvironment via cGAS-STING

Beyond its direct effects on tumor cells, Schisandrin C is a potent modulator of antitumor immunity.[6] A key mechanism is its ability to enhance the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the tumor microenvironment due to cancer cell instability and death.[6][7]

Schisandrin C facilitates the interaction between STING and TANK-binding kinase 1 (TBK1), a crucial step for the phosphorylation of interferon regulatory factor 3 (IRF3).[1] This enhanced signaling cascade leads to robust production of type I interferons (IFNs).[1][6] Type I IFNs, in turn, orchestrate a powerful antitumor response by promoting the recruitment and activation of cytotoxic T cells and Natural Killer (NK) cells into the tumor.[3][6] This immune-stimulatory effect not only inhibits tumor growth but also sensitizes cancer cells to conventional chemotherapy, such as cisplatin.[3][6]

Caption: Schisandrin C enhances antitumor immunity via the cGAS-STING pathway.

Quantitative Efficacy Data

The anticancer effects of Schisandrin C have been quantified in numerous studies, providing a clear indication of its potency.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. Schisandrin C has demonstrated dose-dependent cytotoxicity against a panel of human cancer cell lines.[2][8]

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Citation |

| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [2][8] |

| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | [8] |

| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | [8] |

Cellular Effects

Beyond cell death, Schisandrin C's impact can be quantified by measuring specific cellular events like apoptosis.

| Cell Line | Treatment | Effect | Result | Citation |

| Bel-7402 | 100 µM Schisandrin C for 24h | Apoptosis (Hypodiploid Cells) | 40.61 ± 1.43% | [2][8] |

In Vivo Antitumor Activity

In animal models, Schisandrin C significantly inhibits tumor growth, particularly when combined with other agents. In a murine model using MC38 colon cancer cells, the combination of Schisandrin C and cisplatin resulted in greater tumor growth inhibition than cisplatin alone, an effect attributed to an enhanced Type I IFN response and stronger antitumor immunity.[3]

Key Experimental Protocols

Reproducible and robust experimental design is crucial for evaluating the anticancer potential of compounds like Schisandrin C. Below are detailed methodologies for key assays.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., Bel-7402) in a 96-well plate at a density of 4x10⁴ cells per well and allow them to adhere for 24 hours.[5]

-

Treatment: Treat cells with a range of Schisandrin C concentrations (e.g., 12.5–200 µM) for the desired duration (e.g., 48 hours).[2] Include vehicle-only controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the results to determine the IC50 value.

Apoptosis Detection by Flow Cytometry (DNA Content)

This method quantifies apoptotic cells by identifying those with fractional DNA content (the sub-G0/G1 peak).

-

Treatment: Culture cells in 60-mm dishes and treat with the desired concentration of Schisandrin C (e.g., 100 µM) for a specified time (e.g., 24 hours).[2]

-

Cell Collection: Harvest both adherent and floating cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The sub-G0/G1 peak, located to the left of the G1 peak on the DNA content histogram, represents the apoptotic cell population.[8]

Murine Xenograft Tumor Model

In vivo models are essential for evaluating a compound's therapeutic efficacy in a complex biological system.

-

Cell Preparation: Harvest cancer cells (e.g., 5 x 10⁶ MC38 cells) during their exponential growth phase. Wash and resuspend the cells in a sterile, serum-free medium or PBS. For improved tumor take, cells can be mixed with a basement membrane extract.[9][10]

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., C57BL/6 or NSG mice).[6][11]

-

Tumor Growth & Randomization: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined volume (e.g., 200-250 mm³), randomize the mice into treatment and control cohorts.[11]

-

Treatment Administration: Administer Schisandrin C (e.g., 30 mg/kg), other drugs (e.g., cisplatin 2 mg/kg), or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule.[6]

-

Monitoring: Measure tumor volume with calipers and record mouse body weight regularly (e.g., 3 times per week) to assess efficacy and toxicity.[11]

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as qRT-PCR, immunoblotting, or flow cytometry to assess immune cell infiltration.[3][6]

Caption: A general experimental workflow for evaluating Schisandrin C.

Conclusion and Future Directions

Schisandrin C has demonstrated significant potential as a multi-faceted anticancer agent. Its ability to induce apoptosis and cell cycle arrest in tumor cells, combined with its unique capacity to enhance antitumor immunity through the cGAS-STING pathway, makes it a compelling candidate for further research. The synergistic effects observed with conventional chemotherapy highlight its potential utility in combination therapy regimens.

Future research should focus on several key areas:

-

Clinical Translation: Well-designed clinical trials are needed to validate the preclinical efficacy and safety of Schisandrin C in human patients.

-

Pharmacokinetics and Bioavailability: Studies to optimize the delivery and bioavailability of Schisandrin C, potentially through novel formulations, are warranted.

-

Biomarker Discovery: Identifying biomarkers that predict sensitivity to Schisandrin C could enable a personalized medicine approach.

-

Expanded Mechanistic Studies: Further investigation into its effects on other cancer-related pathways, such as autophagy and metastasis, will provide a more complete understanding of its therapeutic potential.

References

- 1. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of G1 arrest and apoptosis by schisandrin C isolated from Schizandra chinensis Baill in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of Schisandrin C

Executive Summary: Schisandrin C, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated potent anti-inflammatory effects across a range of preclinical models. Its therapeutic potential stems from its ability to modulate key signaling pathways central to the inflammatory response. This document provides a comprehensive technical overview of the mechanisms of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for evaluating the anti-inflammatory properties of Schisandrin C. The primary mechanisms include the robust inhibition of the NF-κB and MAPK signaling pathways, attenuation of NLRP3 inflammasome activation, and the promotion of antioxidant pathways. These actions collectively suppress the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators, highlighting its promise as a lead compound for the development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-inflammatory Action

Schisandrin C exerts its anti-inflammatory effects by targeting multiple, interconnected signaling cascades. The primary mechanisms involve the suppression of pro-inflammatory transcription factors and the inhibition of inflammasome complexes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][3]

Schisandrin C effectively inhibits this pathway by preventing the phosphorylation of key upstream kinases and the degradation of IκBα.[1][4] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of target inflammatory genes.[1][5][6]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[7] Activation of these kinases via phosphorylation leads to the activation of transcription factors like AP-1, which also drive the expression of inflammatory mediators.[8] Schisandrin C has been shown to significantly block the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli.[1][2][7][9] This inhibition prevents the downstream activation of inflammatory transcription factors, contributing to its broad anti-inflammatory profile.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into its active form.[10][11] Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[12][13] Schisandrin C significantly prevents the activation of the NLRP3 inflammasome.[11][14] It has been shown to inhibit the expression of NLRP3 and the activation of caspase-1, thereby suppressing the secretion of mature IL-1β and IL-18.[10][11][13] This mechanism is crucial for its efficacy in inflammasome-driven diseases.[10]

Quantitative Effects on Inflammatory Mediators

The mechanistic actions of Schisandrin C translate into measurable, dose-dependent reductions in key inflammatory biomarkers in both cellular and animal models.

In Vitro Studies

Schisandrin C has been extensively evaluated in various cell-based assays, most commonly using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to model bacterial inflammation.

| Cell Line | Inflammatory Stimulus | Schisandrin C Concentration (μM) | Measured Mediator | Result | Citation(s) |

| RAW 264.7 Macrophages | LPS | 1, 10, 100 | Nitric Oxide (NO) | Dose-dependent reduction | [7] |

| RAW 264.7 Macrophages | LPS | 1, 10, 100 | TNF-α, IL-1β, IL-6 (mRNA & Protein) | Significant, dose-dependent reduction | [11][14] |

| RAW 264.7 Macrophages | LPS | Not specified | iNOS, COX-2 | Inhibition of expression | [2] |

| Human Dental Pulp Cells | LPS | Not specified | IL-1β, TNF-α, ICAM-1, VCAM-1 | Significant inhibition | [15] |

| Human Dental Pulp Cells | LPS | Not specified | MMP-2, MMP-9 | Significant inhibition | [15] |

| THP-1 Monocytes | P. acnes | 5, 10, 20 | IL-1β | Significant inhibition (Potency: Sch C > Sch B > Sch A) | [10][16] |

| HUVECs | ox-LDL | Not specified | TNF-α, IL-1β | Notably reduced levels | [17] |

In Vivo Studies

The anti-inflammatory efficacy of Schisandrin C is confirmed in various animal models of acute and chronic inflammation.

| Animal Model | Schisandrin C Dosage (mg/kg) | Key Outcome | Effect on Biomarkers | Citation(s) |

| Carrageenan-Induced Paw Edema (Mice) | Not specified | Significant inhibition of paw edema | - | [2] |

| LPS-Induced Sepsis (Mice) | 100, 200 | Protective effect | Reduced plasma nitrite concentration | [2][18] |

| CCl₄-Induced Liver Fibrosis (Mice) | Not specified | Ameliorated liver fibrosis | Reduced mRNA levels of IL-6, Tgfβ-1, Tnfα, and Cox-2 | [1] |

| DSS-Induced Ulcerative Colitis (Mice) | 20, 40, 80 | Alleviated severity of colitis (weight gain, reduced DAI) | Decreased serum levels of TNF-α, IL-1β, IL-18, IL-6 | [13] |

| Chronic Stress-Induced Dyslipidemia (Mice) | 2.5, 5 | - | Reduced hepatic expression of NLRP3, IL-1β, IL-18 | [12] |

Key Experimental Protocols

Standardized protocols are essential for the consistent evaluation of anti-inflammatory compounds. The following sections detail common methodologies used in the study of Schisandrin C.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is the gold standard for screening compounds for anti-inflammatory activity against bacterial endotoxins.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After reaching 70-80% confluency, they are pre-treated with various concentrations of Schisandrin C (e.g., 1, 10, 100 μM) for 1-2 hours.[11][18]

-

Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 μg/mL) to the media and incubating for a specified period (e.g., 18-24 hours).[11][18][19]

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[7] Absorbance is read at ~540 nm.

-

Cytokine Measurement (ELISA): Levels of secreted cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][17]

-

Western Blot Analysis: Cell lysates are collected for protein analysis. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-p65, p-p38, NLRP3, Caspase-1) and loading controls (e.g., β-actin).[1][11][14]

-

Gene Expression Analysis (qPCR): Total RNA is extracted from cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (qPCR) using specific primers for inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).[11]

In Vivo: Carrageenan-Induced Paw Edema

This model is widely used to assess the efficacy of anti-inflammatory drugs against acute, localized edema.[2][20][21][22]

-

Animals: Male ICR or Sprague-Dawley rats/mice are used.[2][21] Animals are acclimatized and fasted overnight before the experiment.

-

Dosing: Schisandrin C (e.g., 100, 200 mg/kg) or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to the carrageenan injection.[2][18][20] A positive control group receiving a known NSAID (e.g., indomethacin) is typically included.[20]

-

Induction of Edema: A subplantar injection of 1% carrageenan solution (e.g., 50-100 μL) is made into the right hind paw of each animal.[2][20]

-

Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours) using a digital plethysmometer.[20]

-

Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

In Vivo: Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a robust and highly reproducible model of inflammatory bowel disease (IBD), particularly ulcerative colitis.[13][23][24]

-

Animals: C57BL/6 mice are commonly used due to their susceptibility to DSS.[13]

-

Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[4][13]

-

Treatment: Schisandrin C (e.g., 20, 40, 80 mg/kg/day) is administered daily by oral gavage, often starting a few days before DSS administration and continuing throughout the induction period.[13]

-

Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI) score.

-

Endpoint Analysis: At the end of the study, animals are euthanized. The colon is excised, and its length is measured (a shorter colon indicates more severe inflammation). Spleen weight is also measured as an indicator of systemic inflammation.[13]

-

Histology and Biomarker Analysis: Colon tissue segments are fixed in formalin for histological analysis (H&E staining) to assess mucosal damage and inflammatory cell infiltration.[23][25] Serum and colon tissue homogenates are used to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.[4][13]

Conclusion and Future Directions

Schisandrin C is a compelling natural product with well-documented anti-inflammatory properties. Its multi-target action on the NF-κB, MAPK, and NLRP3 inflammasome pathways provides a strong mechanistic basis for its observed efficacy in diverse preclinical models of inflammation. The quantitative data consistently demonstrate a dose-dependent reduction in pro-inflammatory mediators.

For drug development professionals, Schisandrin C represents a promising scaffold for the design of novel anti-inflammatory agents. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies to optimize delivery and ensure adequate exposure at target tissues.

-

Clinical Trials: Progression into human clinical trials for inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, or neuroinflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify compounds with improved potency, selectivity, and drug-like properties.

-

Chronic Disease Models: Further evaluation in long-term models of chronic inflammatory diseases to assess its disease-modifying potential.

References

- 1. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Schisandrin protects against ulcerative colitis by inhibiting the SGK1/NLRP3 signaling pathway and reshaping gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation. | Semantic Scholar [semanticscholar.org]

- 15. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Deoxyschizandrin suppresses dss-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Deoxyschizandrin Suppresses DSS-Induced Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Schisandrin C and Oxidative Stress: A Technical Guide to Mechanisms and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxidative stress is a critical pathogenic factor in a multitude of diseases, including cardiovascular, neurodegenerative, and hepatic disorders. Schisandrin C, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has emerged as a potent antioxidant agent with significant therapeutic potential. This technical guide provides an in-depth exploration of the molecular mechanisms by which Schisandrin C mitigates oxidative stress, focusing on its interaction with the Keap1-Nrf2 signaling pathway. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visual diagrams of the core signaling pathways and workflows to facilitate further research and development.

Core Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism for the antioxidant effects of Schisandrin C involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular defense against oxidative stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.[4][5]

Schisandrin C directly targets Keap1, disrupting the Nrf2-Keap1 interaction.[1][6] This prevents Nrf2 degradation, allowing it to accumulate and translocate into the nucleus.[1][4] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of phase II detoxifying and antioxidant enzymes.[3][7] These enzymes, including heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), constitute the core of the cellular antioxidant defense system.[3][8]

Modulation of Key Signaling Pathways and Antioxidant Enzymes

Schisandrin C's influence extends beyond the direct Nrf2-Keap1 axis, intersecting with other critical cellular signaling pathways involved in inflammation and cell survival.

-

MAPK Pathway: Schisandrin C has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is often activated during oxidative stress and inflammation.[2][3][8] This inhibition contributes to its anti-inflammatory and antioxidant effects.

-

NF-κB Pathway: By mitigating reactive oxygen species (ROS) production, Schisandrin C indirectly suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[3][8][9]

-

PI3K/Akt Pathway: In some cell types, the antioxidant effects of Schisandrin C are mediated through the PI3K/Akt pathway, which can lead to the activation of Nrf2 and subsequent expression of antioxidant enzymes like HO-1.[10]

-

cAMP/PKA/CREB Pathway: In microglia, Schisandrin C activates the cAMP/PKA/CREB signaling pathway, which contributes to the induction of phase II detoxifying enzymes and exerts anti-neuroinflammatory effects.[3]

References

- 1. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Schisandrin C and the PI3K/AKT/mTOR Pathway: A Technical Guide

Introduction

Schisandrin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine for treating a variety of ailments.[1] Modern pharmacological research has increasingly focused on its molecular mechanisms, particularly its interaction with key cellular signaling pathways. One of the most critical pathways implicated in Schisandrin C's activity is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of diverse cellular functions, including cell growth, proliferation, survival, metabolism, and autophagy.[2][3] Aberrant activation of the PI3K/AKT/mTOR cascade is a common feature in many human cancers and other diseases, making it a prime target for therapeutic intervention.[2][4][5] This technical guide provides an in-depth analysis of the interaction between Schisandrin C and the PI3K/AKT/mTOR pathway, summarizing quantitative data, detailing experimental protocols, and visualizing the core mechanisms for researchers, scientists, and drug development professionals.

Core Mechanism: Modulation of PI3K/AKT/mTOR Signaling

Schisandrin C primarily exerts its effects by inhibiting the phosphorylation cascade of the PI3K/AKT/mTOR pathway. This inhibitory action has been observed to be dose-dependent in various experimental models.[6] The canonical pathway begins with the activation of PI3K, which then phosphorylates and converts Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol 3,4,5-triphosphate (PIP3).[2][5] PIP3 acts as a docking site for the serine/threonine kinase AKT, leading to its phosphorylation and activation.[2][5] Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex, a master regulator of protein synthesis and cell growth.[2]

In the context of atherosclerosis, studies using human umbilical vein endothelial cells (HUVECs) induced with oxidized low-density lipoprotein (ox-LDL) have shown that Schisandrin C significantly inhibits the phosphorylation of PI3K, AKT, and mTOR.[6] This inhibition disrupts the signaling cascade, leading to downstream effects such as the promotion of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[6] By inhibiting mTOR, which is a key negative regulator of autophagy, Schisandrin C effectively enhances autophagic flux, a mechanism believed to be protective against the formation of atherosclerotic plaques.[6]

Interestingly, the effect of Schisandrin C on this pathway can be context-dependent. While it generally acts as an inhibitor, one study on a neuroprotective model reported that a combination of Schisandrin (a related compound) and Nootkatone activated the PI3K/AKT/mTOR pathway, suggesting a complex, potentially synergistic or tissue-specific mode of action.[7]

Data Presentation

Table 1: Molecular Docking and Binding Affinity

Molecular docking simulations predict the binding affinity between a ligand (Schisandrin C) and a target protein (e.g., PI3K, AKT). A lower binding energy indicates a more stable and favorable interaction. Schisandrin C has been identified as having the most effective binding to the key targets PI3K and AKT among several active components of Schisandra chinensis.[8]

| Ligand | Target Protein | Binding Energy (kcal/mol) | Finding |

| Schisandrin C | PI3K, AKT | Not specified, but < -5.0 | Best binding effect among 5 tested components.[8] |

| Schisandrin C | TGFBR1 | -8.69 | Stable combination identified in a renal fibrosis model.[9] |

| Schisandrin A | PI3K | -4.9 | Less effective binding compared to Schisandrin C.[8] |

Table 2: Effect of Schisandrin C on Cell Viability (MTT Assay)

The viability of HUVECs was assessed after treatment with various concentrations of Schisandrin C to determine its cytotoxic profile.

| Cell Line | Schisandrin C Concentration | Effect on Cell Viability |

| HUVECs | < 25 µM | Minimal toxic effects observed.[8] |

| HUVECs | > 25 µM | Significant toxic effects on cells.[8] |

| MC38 Cells | 15 µM | Concentration used for in vitro combination treatment studies.[10] |

Table 3: Effect of Schisandrin C on Key Protein Expression (Western Blot)

Western blot analysis reveals the impact of Schisandrin C on the phosphorylation status of PI3K/AKT/mTOR pathway proteins and the expression levels of downstream autophagy markers in an ox-LDL-induced atherosclerosis model.[6]

| Target Protein | Treatment Group | Expression/Phosphorylation Level |

| p-PI3K | Schisandrin C (Dose-dependent) | Significantly Inhibited |

| p-AKT | Schisandrin C (Dose-dependent) | Significantly Inhibited |

| p-mTOR | Schisandrin C (Dose-dependent) | Significantly Inhibited |

| P62 | Schisandrin C (Medium & High Dose) | Significantly Downregulated |

| Beclin1 | Schisandrin C | Significantly Increased |

| ATG5 | Schisandrin C | Significantly Increased |

| LC3 II/LC3 I | Schisandrin C | Significantly Elevated |

Experimental Protocols

Cell Culture and Atherosclerosis Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Conditions: Cells are cultured in a suitable medium supplemented with fetal bovine serum and penicillin-streptomycin antibiotic, maintained in an incubator at 37°C with 5% CO₂.[11]

-

Model Induction: To simulate atherosclerosis in vitro, cultured HUVECs are treated with oxidized low-density lipoprotein (ox-LDL) to induce cellular damage and lipid accumulation.[6][11]

Cell Viability Assay (MTT)

-

Seeding: HUVECs are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells per well.[11]

-

Treatment: After a 24-hour incubation period, cells are treated with varying concentrations of Schisandrin C.

-

MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[11]

-

Measurement: The resulting formazan crystals are dissolved, and the absorbance is measured using an ELISA plate reader to quantify cell viability.[11]

Western Blotting

-

Protein Extraction: Cells are harvested and lysed to extract total protein. The lysate is centrifuged at 14,000 g for 15 minutes at 4°C to clear cellular debris.[12]

-

Quantification & Loading: Protein concentration is determined, and 30-50 µg of protein per sample is resolved on an 8-12% SDS-PAGE gel.[12]

-

Transfer: Proteins are transferred from the gel to a nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies specific to the target proteins (e.g., PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, ATG5, Beclin1, LC3, P62).[11]

-

Detection & Analysis: After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using software such as ImageJ.[6][11]

Molecular Docking

-

Structure Preparation: The 3D structures of target receptor proteins (PI3K, AKT) are obtained from the PDB database. The 2D structure of the ligand (Schisandrin C) is retrieved from the PubChem database.[8]

-

Docking Simulation: Molecular docking analysis is performed to predict the binding conformation and calculate the binding free energy between Schisandrin C and the target proteins. A binding energy of less than -5 kcal/mol is typically used as a criterion for significant interaction.[8]

-

Visualization: The resulting protein-ligand complexes are visualized and analyzed using software like PyMol.[8]

Mandatory Visualizations

Caption: Schisandrin C inhibits the PI3K/AKT/mTOR pathway, leading to enhanced autophagy.

Caption: Experimental workflow for in vitro analysis of Schisandrin C effects on HUVECs.

Conclusion

Schisandrin C demonstrates significant potential as a modulator of the PI3K/AKT/mTOR signaling pathway. The available evidence strongly indicates that it acts as a multi-target inhibitor, downregulating the phosphorylation of key kinases PI3K, AKT, and mTOR in a dose-dependent manner. This mechanism of action is particularly relevant in the context of atherosclerosis, where the resulting induction of autophagy may confer protective effects. The compound has also been implicated in regulating this pathway in other disease models, including renal fibrosis and cancer, highlighting its broad therapeutic potential. The contrasting report of pathway activation in a neuroprotective model underscores the need for further research to delineate the tissue-specific and context-dependent effects of Schisandrin C. For drug development professionals, Schisandrin C represents a promising natural compound for targeting diseases characterized by a dysregulated PI3K/AKT/mTOR pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 6. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic neuroprotective effect of schisandrin and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Schisandrin C and cGAS-STING Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisandrin C, a bioactive lignan isolated from the medicinal plant Schisandra chinensis, has emerged as a significant modulator of the innate immune system. This technical guide provides a comprehensive overview of the molecular mechanisms by which Schisandrin C activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. Activation of this pathway is critical for initiating type I interferon responses against viral and bacterial infections, as well as for antitumor immunity. Recent studies have demonstrated that Schisandrin C enhances the cGAS-STING signaling cascade by facilitating the crucial interaction between STING and TANK-binding kinase 1 (TBK1). This guide details the experimental evidence, presents quantitative data from key studies, outlines detailed experimental protocols for investigating this interaction, and provides visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the immunomodulatory properties of Schisandrin C.

Introduction to the cGAS-STING Pathway